molecular formula C17H15N3O2S2 B2551958 1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034263-59-5

1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No. B2551958
CAS RN: 2034263-59-5
M. Wt: 357.45
InChI Key: GSGKTYBMVMJNQC-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . For example, aryl thiazoles were prepared and evaluated for their anticancer actions .


Molecular Structure Analysis

The resonating structures of thiazole involve the movement of pi (π) electrons across the ring, contributing to its aromatic properties .


Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to have analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals to the brain or interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory effects . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, where the body’s immune system causes pain and swelling in the joints.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.

Antifungal Activity

Thiazole derivatives have demonstrated antifungal activity . Antifungal medicines are used to treat fungal infections, which can affect any part of the body including the skin, nails, and internal organs.

Antiviral Activity

Thiazole derivatives have been reported to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections. They act by inhibiting the development of the virus.

Anticonvulsant Activity

Certain novel thiazole-linked (arylalkyl) azoles have shown anti-MES and anti-scPTZ responses . These are used in the treatment of epileptic seizures.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic activity . Cytotoxic drugs are used to kill cancer cells and are often used in chemotherapy. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The significant antimicrobial activity of certain thiazole derivatives suggests that these scaffolds could assist in the development of lead compounds to treat microbial infections .

properties

IUPAC Name

1-methyl-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-19-15-9-5-6-10-16(15)20(24(19,21)22)11-14-12-23-17(18-14)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGKTYBMVMJNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

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